
2-(Methoxyamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxyamino)ethan-1-ol is an organic compound with the molecular formula C3H9NO2. It is a versatile chemical used in various scientific and industrial applications. The compound is characterized by the presence of a methoxyamino group attached to an ethan-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxyamino)ethan-1-ol typically involves the reaction of ethanolamine with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Ethanolamine and methoxyamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxyamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce primary amines or alcohols.
- Substitution can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Methoxyamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Methoxyamino)ethan-1-ol involves its interaction with specific molecular targets. The methoxyamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar in structure but lacks the methoxyamino group.
Methoxyamine: Contains the methoxyamino group but lacks the ethan-1-ol backbone.
2-Aminoethanol: Similar backbone but with an amino group instead of a methoxyamino group.
Uniqueness
2-(Methoxyamino)ethan-1-ol is unique due to the presence of both the methoxyamino group and the ethan-1-ol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C3H9NO2 |
|---|---|
Molecular Weight |
91.11 g/mol |
IUPAC Name |
2-(methoxyamino)ethanol |
InChI |
InChI=1S/C3H9NO2/c1-6-4-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
XYHVCQMSPLVRPW-UHFFFAOYSA-N |
Canonical SMILES |
CONCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)

![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)

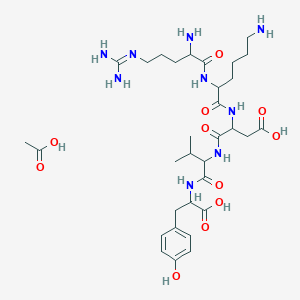
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)
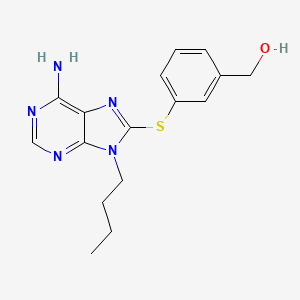
![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)
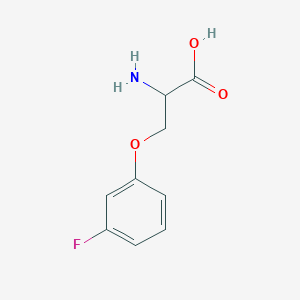
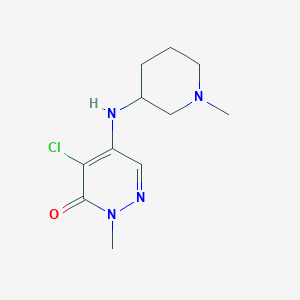
![1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B12311444.png)
![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)
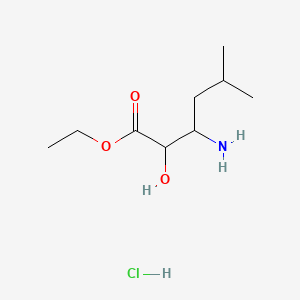
![2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311467.png)
